

# Synonyms and alternative names for Benzene, (1-diazoethyl)-

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## Compound of Interest

Compound Name: Benzene, (1-diazoethyl)-

Cat. No.: B15483788

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## An In-Depth Technical Guide to Benzene, (1-diazoethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzene, (1-diazoethyl)-**, a diazo compound with potential applications in organic synthesis and medicinal chemistry. This document details its nomenclature, chemical properties, synthesis protocols, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.

## Nomenclature and Chemical Properties

**Benzene, (1-diazoethyl)-**, also known by a variety of synonyms, is an organic compound featuring a diazo group attached to an ethylbenzene backbone. A comprehensive list of its alternative names is provided below to facilitate literature searches and chemical database inquiries.

Table 1: Synonyms and Alternative Names for **Benzene, (1-diazoethyl)-**

Systematic & Common Names	Registry Numbers & Identifiers
Benzene, (1-diazoethyl)-	CAS Number: 22293-10-3
1-Diazo-1-phenylethane	Molecular Formula: C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>
1-Diazoethylbenzene	InChI Key: ZJUUFFQSHKFHKD-UHFFFAOYSA-N
1-Phenyl-1-diazoethane	
1-Phenyldiazoethane	
Methyl phenyl diazomethane	

Table 2: Physicochemical Properties of **Benzene, (1-diazoethyl)-**

Property	Value
Molecular Weight	132.16 g/mol
Canonical SMILES	<chem>CC(=[N+]=[N-])C1=CC=CC=C1</chem>
Physical State	Not well-documented, likely an oil or low-melting solid
Solubility	Expected to be soluble in common organic solvents

## Synthesis of Benzene, (1-diazoethyl)-

The synthesis of **Benzene, (1-diazoethyl)-** is typically achieved through a two-step process. The first step involves the formation of acetophenone hydrazone from acetophenone. The subsequent step is the oxidation of the hydrazone to the corresponding diazo compound. While a specific detailed protocol for this exact molecule is not widely published, a general and reliable method involves the use of mercuric oxide for the oxidation step.

## Experimental Protocol: Synthesis of Acetophenone Hydrazone (Precursor)

This procedure outlines the synthesis of the immediate precursor to **Benzene, (1-diazoethyl)-**.

Materials:

- Acetophenone
- Hydrazine hydrate
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- In a round-bottom flask, dissolve acetophenone in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- Slowly add hydrazine hydrate to the mixture at room temperature with stirring.
- The reaction mixture is then typically stirred for several hours to ensure complete formation of the hydrazone.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure acetophenone hydrazone.

## Experimental Protocol: Oxidation of Acetophenone Hydrazone to Benzene, (1-diazoethyl)-

This protocol is a generalized procedure based on the oxidation of hydrazones to diazo compounds using mercuric oxide.

Materials:

- Acetophenone hydrazone

- Yellow mercuric oxide (HgO)
- Anhydrous sodium sulfate
- Anhydrous diethyl ether (or other suitable solvent)
- Saturated aqueous solution of potassium carbonate

Procedure:

- In a flask protected from light, suspend acetophenone hydrazone in anhydrous diethyl ether.
- Add yellow mercuric oxide and anhydrous sodium sulfate to the suspension. The mercuric oxide acts as the oxidizing agent, while sodium sulfate removes the water formed during the reaction.
- The mixture is stirred vigorously at room temperature. The reaction is typically accompanied by a color change and the evolution of nitrogen gas (caution: perform in a well-ventilated fume hood).
- The reaction progress should be monitored by TLC.
- After the reaction is complete, the solid residue (mercury salts and sodium sulfate) is removed by filtration.
- The filtrate, containing the diazo compound, should be handled with care as diazoalkanes can be unstable. The solvent can be carefully removed under reduced pressure at low temperature to yield **Benzene, (1-diazoethyl)-**.

Table 3: Typical Reaction Parameters for Hydrazone Oxidation

Parameter	Condition
Oxidizing Agent	Yellow Mercuric Oxide (HgO)
Solvent	Anhydrous Diethyl Ether
Temperature	Room Temperature
Reaction Time	Varies, monitor by TLC
Work-up	Filtration, careful solvent removal

## Spectroscopic Characterization

While experimental spectra for **Benzene, (1-diazoethyl)-** are not readily available in public databases, predicted spectroscopic data can be inferred from the known chemical shifts of similar structures.

Table 4: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **Benzene, (1-diazoethyl)-**

$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)
Aromatic Protons	7.2 - 7.5 (m)	Aromatic Carbons	120 - 140
Methyl Protons	~2.1 (s)	Diazo Carbon	~50 - 60
Methyl Carbon	~15 - 25		

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental data.

Infrared (IR) Spectroscopy: The IR spectrum of **Benzene, (1-diazoethyl)-** is expected to show a characteristic strong absorption band for the diazo group ( $\text{N}\equiv\text{N}$  stretch) in the region of 2050-2150  $\text{cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations would also be present.

## Biological Activity and Applications in Drug Development

Diazo compounds are a class of molecules with diverse biological activities and are increasingly utilized in drug discovery and development. Their utility stems from their unique reactivity, which allows them to act as bioorthogonal chemical reporters and to participate in "click chemistry" reactions.

## Cytotoxicity

While specific cytotoxic data for **Benzene, (1-diazoethyl)-** is not available, diazo-containing compounds have been investigated for their potential as anticancer agents. The diazo group can be a key pharmacophore, with some natural products containing this moiety exhibiting potent cytotoxic effects. The mechanism of action is often attributed to the ability of the diazo compound to alkylate biological macromolecules such as DNA and proteins, leading to cell death. Further research is needed to determine the specific cytotoxic profile of **Benzene, (1-diazoethyl)-** against various cancer cell lines.

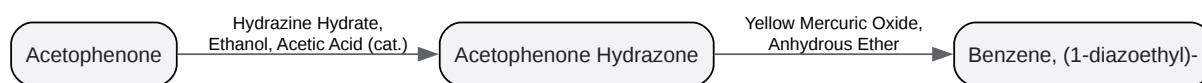
## Bioorthogonal Chemistry and Drug Discovery

The diazo group can participate in bioorthogonal reactions, such as 1,3-dipolar cycloadditions with strained alkynes. This reactivity allows for the specific labeling of biomolecules in a complex biological environment. In drug discovery, a molecule like **Benzene, (1-diazoethyl)-** could potentially be incorporated into a larger drug candidate as a handle for attaching imaging agents, drug delivery systems, or for target identification studies.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the two-step synthesis of **Benzene, (1-diazoethyl)-** from acetophenone.

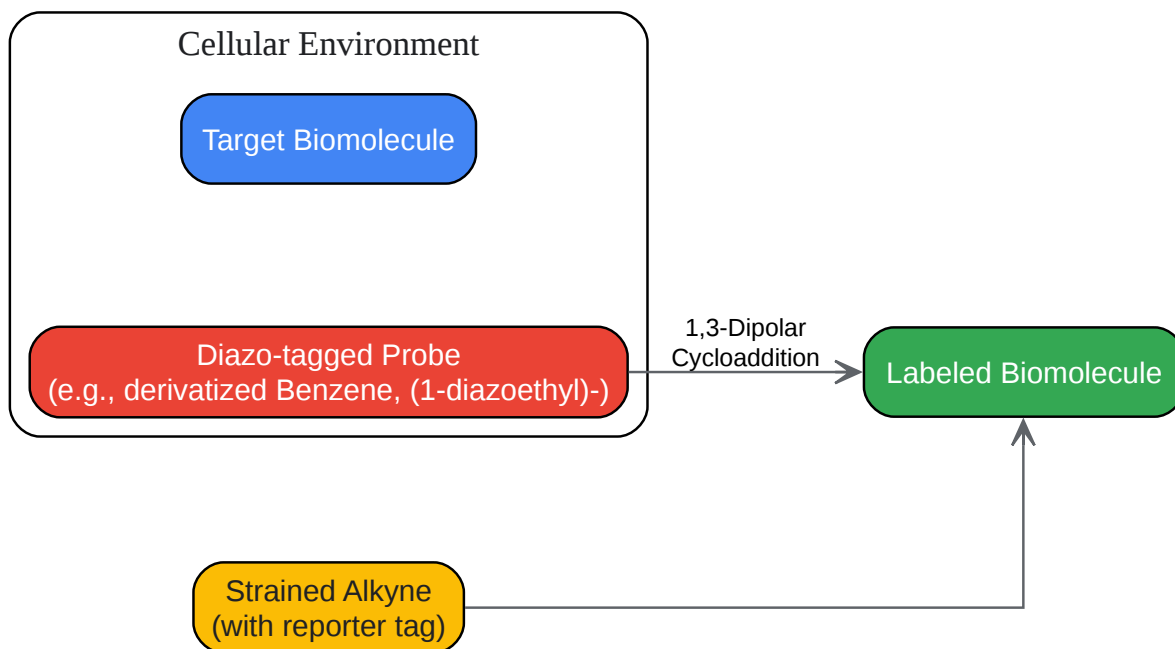


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Caption: Synthetic route to **Benzene, (1-diazoethyl)-**.

## Potential Application in Bioorthogonal Chemistry

This diagram depicts the conceptual use of a diazo compound in a bioorthogonal labeling reaction.



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Caption: Bioorthogonal labeling using a diazo compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of diazo compounds should only be performed by trained professionals in a properly equipped laboratory due to their potential instability and toxicity.

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